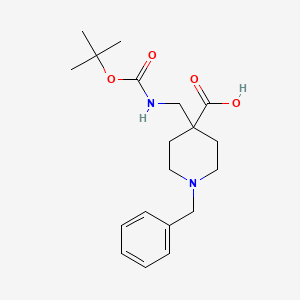

1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

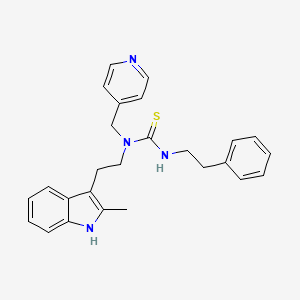

“1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C18H26N2O4 . It has an average mass of 334.410 Da and a monoisotopic mass of 334.189270 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. This ring is substituted at the 4-position with a benzyl group, a tert-butoxycarbonyl protected amino group, and a carboxylic acid group .Applications De Recherche Scientifique

Medicinal Chemistry Synthesis

This compound serves as a pivotal intermediate in the synthesis of oxindoles through palladium-catalyzed C-H functionalization, showcasing its role in creating molecules with potential biological activities. The process involves a sophisticated mechanism that highlights its utility in constructing complex molecular architectures used in medicinal chemistry, especially for designing enzyme inhibitors and other bioactive compounds (Magano, Kiser, Shine, & Chen, 2014).

Synthesis of Amino Acid Analogs

It has been utilized in the preparation of orthogonally protected amino acid analogs, such as the synthesis of a lysine analog, demonstrating its applicability in peptide chemistry. This process involves the transformation of 1-tert-butoxycarbonylpiperidine-4-carboxylic acid into a protected lysine analog, highlighting its role in generating building blocks for peptide synthesis and design (Hammarström, Fu, Vail, Hammer, & McLaughlin, 2005).

Enzyme Inhibition Studies

This compound has been involved in the discovery of novel enzyme inhibitors, as part of derivatives synthesized for targeting specific metabolic pathways. For instance, modifications on the piperidine ring, including the introduction of the tert-butoxycarbonyl group, have led to the identification of potent inhibitors against acetyl-CoA carboxylase, demonstrating its significance in drug discovery and development for metabolic diseases (Chonan et al., 2011).

Radiolabeling Techniques

Additionally, this chemical has been used in radiolabeling studies, particularly in the development of mixed ligand fac-tricarbonyl complexes for potential diagnostic and therapeutic applications. Its role in attaching bioactive molecules containing monodentate or bidentate donor sites further underscores its importance in the field of nuclear medicine and imaging (Mundwiler, Kündig, Ortner, & Alberto, 2004).

Asymmetric Synthesis

The compound has also been pivotal in the asymmetric synthesis of key intermediates for pharmaceuticals, illustrating its versatility in producing enantiomerically pure substances. This is crucial for the synthesis of compounds like CP-690550, a potent protein kinase inhibitor, where the asymmetric approach offers a high yield and mild conditions, suggesting potential industrial applications (Hao, Liu, Zhang, & Chen, 2011).

Propriétés

IUPAC Name |

1-benzyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-18(2,3)25-17(24)20-14-19(16(22)23)9-11-21(12-10-19)13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,20,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPCEEBHHWDXFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2808827.png)

![(6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)hexahydroindolizin-3(2H)-one](/img/structure/B2808830.png)

![6-(4-Fluorophenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4-pyrimidinol](/img/structure/B2808831.png)

![5-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2808837.png)

![3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2808841.png)

![diethyl 3-methyl-5-({[(4-(4-nitrophenyl)-5-{[(phenoxyacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B2808843.png)

![(4-Phenyloxan-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2808844.png)